molecular formula C9H9BrF3NO B14861012 2-(3-Bromo-phenoxy)-3,3,3-trifluoro-propylamine

2-(3-Bromo-phenoxy)-3,3,3-trifluoro-propylamine

Cat. No.: B14861012
M. Wt: 284.07 g/mol
InChI Key: LFDZMVWRFOCKOP-UHFFFAOYSA-N
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Description

2-(3-Bromo-phenoxy)-3,3,3-trifluoro-propylamine is an organic compound characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to a trifluoropropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-phenoxy)-3,3,3-trifluoro-propylamine typically involves the reaction of 3-bromophenol with 3,3,3-trifluoropropylamine under suitable conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-phenoxy)-3,3,3-trifluoro-propylamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The trifluoropropylamine moiety can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxy derivatives.

    Oxidation: Formation of quinones or other oxidized phenoxy compounds.

    Reduction: Formation of reduced amines or alcohols.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-phenoxy)-3,3,3-trifluoro-propylamine involves its interaction with specific molecular targets and pathways. The bromine atom and trifluoropropylamine moiety contribute to its reactivity and binding affinity towards various biological targets. The compound can modulate enzymatic activity, receptor binding, or signal transduction pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-phenoxy)-3,3,3-trifluoro-propylamine is unique due to the presence of the trifluoropropylamine moiety, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where such properties are desired, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H9BrF3NO

Molecular Weight

284.07 g/mol

IUPAC Name

2-(3-bromophenoxy)-3,3,3-trifluoropropan-1-amine

InChI

InChI=1S/C9H9BrF3NO/c10-6-2-1-3-7(4-6)15-8(5-14)9(11,12)13/h1-4,8H,5,14H2

InChI Key

LFDZMVWRFOCKOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)OC(CN)C(F)(F)F

Origin of Product

United States

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